Tri-tert-butyl(fluoro)silane
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Overview
Description
Tri-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one fluorine atom attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with silicon tetrafluoride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
3(CH3)3CLi+SiF4→(CH3)3CSiF+3LiF
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Reduction: Hydrosilanes or metal hydrides in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products
Substitution: Formation of tert-butyl-substituted silanes.
Reduction: Formation of silanes with hydrogen or other substituents.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Tri-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tert-butyl groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Catalysis: Acts as a precursor for catalysts used in various chemical reactions.
Biology and Medicine:
Mechanism of Action
The mechanism by which tri-tert-butyl(fluoro)silane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but with ethyl groups instead of tert-butyl groups.
Trimethylsilane: Contains methyl groups instead of tert-butyl groups.
Tri-tert-butylchlorosilane: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Tri-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chlorine or hydrogen analogs. The tert-butyl groups also provide significant steric hindrance, affecting the compound’s behavior in chemical reactions.
Properties
CAS No. |
56348-27-7 |
---|---|
Molecular Formula |
C12H27FSi |
Molecular Weight |
218.43 g/mol |
IUPAC Name |
tritert-butyl(fluoro)silane |
InChI |
InChI=1S/C12H27FSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
NVCWINRAUPYMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)F |
Origin of Product |
United States |
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